5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-19-8-5-7-11(6-9(8)20-2)22-14(16-7)17-13(18)10-3-4-12(15)21-10/h3-6H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQGUHLWFSXUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions, including the formation of a thiophene precursor followed by cyclization.
Coupling Reactions: The final step involves coupling the benzothiazole and thiophene rings through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Rivaroxaban (BAY 59-7939)
Molecular Formula : C₁₉H₁₈ClN₃O₅S
Key Structural Differences :
- Incorporates an oxazolidinone ring and a morpholino group instead of the benzothiazole core.
- Retains the 5-chlorothiophene-2-carboxamide moiety but links it to a more complex pharmacophore .
| Property | Target Compound | Rivaroxaban |
|---|---|---|
| Molecular Weight | 378.83 g/mol | 435.88 g/mol |
| Key Functional Groups | Benzothiazole, methoxy | Oxazolidinone, morpholino |
| Biological Activity | Limited data (predicted) | Direct Factor Xa inhibitor |
| Therapeutic Use | Not established | Anticoagulant (thrombosis) |
Rivaroxaban’s additional rings and polar groups enhance its selectivity for Factor Xa, enabling clinical use .
Crystalline Triazine-Linked Thiophene Carboxamide (Patent Compound)
Molecular Features :
- Contains a triazine substituent and an oxazolidinone ring.
- Methanesulfonate salt form improves stability .
| Property | Target Compound | Patent Compound |
|---|---|---|
| Stability | Unknown | High (resists humidity/heat) |
| Substituents | Methoxy, benzothiazole | Triazine, oxazolidinone |
| Therapeutic Application | Not reported | Thrombosis, atherosclerosis |
The triazine group enhances stability, making it favorable for pharmaceutical formulations .
2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide
Molecular Formula : C₂₀H₁₇ClN₂O₂S
Structural Differences :
- Benzamide linked to a thiazole ring with a 4-methoxybenzyl substituent.
- Lacks the dimethoxybenzothiazole core .
| Property | Target Compound | 2-Chloro-N-[5-(4-methoxybenzyl)-thiazol-2-yl]benzamide |
|---|---|---|
| Core Heterocycle | Benzothiazole | Thiazole |
| Key Substituents | 5,6-Dimethoxy | 4-Methoxybenzyl |
| Bioactivity | Undefined | Antimicrobial (predicted) |
The thiazole and benzyl groups may alter binding interactions compared to the benzothiazole system .
Chalcone Derivatives with 5-Chlorothiophene (Compounds 4b–4g)
Examples :
- 4c: 5-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide Molecular Formula: C₂₂H₁₈ClNO₄S Melting Point: 145–147°C .
| Property | Target Compound | Chalcone Derivatives |
|---|---|---|
| Additional Moieties | None | Phenylacryloyl group |
| Molecular Complexity | Moderate | High (extended conjugation) |
| Applications | Underexplored | Anticancer, antimicrobial |
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Structural Highlights :
- Fluorinated benzamide linked to a chloro-thiazole ring.
- Exhibits hydrogen bonding (N–H⋯N) in crystal packing .
| Property | Target Compound | N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide |
|---|---|---|
| Halogen Substituents | Cl (thiophene) | Cl (thiazole), F (benzene) |
| Hydrogen Bonding | Not reported | Forms centrosymmetrical dimers |
| Enzymatic Inhibition | Not studied | PFOR enzyme inhibitor |
Fluorine atoms increase metabolic stability, while the thiazole ring directs molecular packing .
Tables for Quick Reference
Table 1 : Molecular and Therapeutic Profiles
Table 2 : Physicochemical Properties
| Compound | Melting Point (°C) | Predicted CCS (Ų) [M+H]+ | |
|---|---|---|---|
| Target Compound | Not reported | 184.7 | |
| Chalcone 4c | 145–147 | Not available | |
| N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide | Not reported | Not available |
Biological Activity
5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₈ClN₂O₄S. Its structure includes a benzothiazole core with chloro and methoxy substituents, which are known to influence its biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₄S |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
| InChI | InChI=1S/C18H18ClN2O4S/c1-22-12-5-4-9(18)6-10(12)16(21)20-17-19-11-7-13(23-2)14(24-3)8-15(11)25-17/h4-8H,1-3H3,(H,19,20,21) |
Biological Activity
Research indicates that compounds similar to 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibit various biological activities, including:
1. Anticancer Activity
Studies have demonstrated that benzothiazole derivatives possess anticancer properties. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest .
2. Antibacterial Properties
Benzothiazole derivatives have been explored for their antibacterial effects. Research indicates that modifications to the benzothiazole nucleus can enhance antibacterial activity against a range of pathogens .
3. Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines .
The biological activity of 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is primarily attributed to its ability to interact with specific molecular targets. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may bind to enzymes involved in cancer progression or inflammation, thereby inhibiting their activity.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it can reduce tumor growth.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide:
Case Study 1: Antitumor Activity
A study evaluated the effects of benzothiazole derivatives on A431 and A549 cell lines using MTT assays. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at concentrations ranging from 1 to 4 µM .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, researchers assessed the impact of similar compounds on RAW264.7 macrophages. The findings showed a marked decrease in IL-6 and TNF-α levels upon treatment with these compounds .
Q & A
Basic: What are the established synthetic routes for 5-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, and how is purity validated?
Answer:
The compound is typically synthesized via a coupling reaction between 5,6-dimethoxy-1,3-benzothiazol-2-amine and 5-chlorothiophene-2-carbonyl chloride in anhydrous pyridine or DMF under reflux conditions . Post-synthesis purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol. Purity is validated using:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass (e.g., observed vs. calculated [M+H]+).
- Multinuclear NMR (1H, 13C) to verify substituent integration and chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm for benzothiazole and thiophene moieties) .
- HPLC with UV detection (≥95% purity threshold) .
Basic: Which spectroscopic techniques are critical for structural characterization of this compound?
Answer:
- FT-IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200–3300 cm⁻¹) functional groups .
- 1H/13C NMR : Assigns proton environments (e.g., dimethoxy groups at δ ~3.8–4.0 ppm) and quaternary carbons in the benzothiazole ring .
- X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., N–H···N dimerization observed in analogous thiazole carboxamides) .
Advanced: How can researchers optimize low yields in the coupling step during synthesis?
Answer: Low yields (~50–60%) often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the amine .
- Catalysis : Use of 4-dimethylaminopyridine (DMAP) to activate the acyl chloride .
- Temperature Control : Gradual addition of reagents at 0–5°C to minimize decomposition .
- Design of Experiments (DoE) : Statistical screening (e.g., Taguchi method) to identify critical factors (molar ratios, reaction time) .
Advanced: What methodologies resolve contradictions in reported antimicrobial activity data?
Answer: Discrepancies in MIC values may stem from assay variability or structural analogs. Mitigation approaches:
- Standardized Assays : Follow CLSI guidelines for broth microdilution, using reference strains (e.g., S. aureus ATCC 25923) .
- pH Sensitivity Testing : Adjust media pH (e.g., 5.0–7.4) to evaluate activity dependence, as seen in nitazoxanide analogs .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 5,6-dimethoxy with nitro groups) to isolate pharmacophore contributions .
Advanced: How can computational methods enhance understanding of this compound’s bioactivity?
Answer:
- Molecular Docking : Predict binding to targets like PFOR enzyme (a nitazoxanide target) using AutoDock Vina .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate reactivity with antimicrobial efficacy .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical residues .
Advanced: What strategies validate the role of hydrogen bonding in crystal packing?
Answer:
- Single-Crystal XRD : Identify intermolecular interactions (e.g., N–H···O/N hydrogen bonds) and quantify bond lengths/angles .
- Hirshfeld Surface Analysis : Visualize contact contributions (e.g., H···O vs. H···S interactions) using CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency (e.g., decomposition onset >200°C indicates robust H-bond networks) .
Advanced: How to address solubility limitations in in vitro assays?
Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) with Tween-80 to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve bioavailability .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: What analytical workflows reconcile conflicting NMR and HRMS data?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .
- Isotopic Labeling : Synthesize 13C-labeled analogs to confirm ambiguous peaks .
- Tandem MS/MS : Fragment ions (e.g., m/z 320.02 for thiophene cleavage) validate structural integrity .
Tables
Table 1: Key Spectral Data for Structural Validation
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 7.45 (s, 1H, thiophene), δ 3.87 (s, 6H, OCH3) | |
| HRMS (ESI+) | [M+H]+ Calculated: 381.0524; Found: 381.0528 | |
| FT-IR | 1685 cm⁻¹ (C=O), 3310 cm⁻¹ (N–H) |
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 0–5°C (initial), 25°C (final) | +20% |
| Solvent | Anhydrous DMF | +15% |
| Catalyst | 0.1 eq DMAP | +25% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
